N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound featuring distinct functional groups like sulfonamides and tetrahydroquinolines. The presence of these functional groups confers the compound unique chemical and biological properties, making it of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide typically involves multiple steps. It often starts with the preparation of tetrahydroquinoline intermediates, followed by sulfonation and coupling reactions to introduce the biphenyl sulfonamide groups.
Industrial Production Methods
For large-scale production, standard methodologies involve:
Step 1: Formation of the tetrahydroquinoline backbone under conditions such as hydrogenation of quinoline.
Step 2: Sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.
Step 3: Coupling with biphenyl sulfonamide derivatives under catalytic conditions to complete the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, altering its functional groups and potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfonamides, impacting its biological activity.
Substitution: Aromatic and nucleophilic substitutions are common, leading to derivatives with varied functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents under catalytic conditions.
Major Products
Scientific Research Applications
Chemistry
Used in the synthesis of more complex molecules, as a building block in organic synthesis, and in studying reaction mechanisms.
Biology
Exhibits potential as a lead compound in drug discovery, given its structural complexity and biological activity.
Medicine
Investigated for possible therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry
Applications in the development of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide interacts with various molecular targets, such as enzymes and receptors, modulating their activity. It can bind to protein active sites, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-naphthyl]-4-sulfonamide
Uniqueness
The presence of ethylsulfonyl and biphenyl sulfonamide groups distinguishes N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide from its counterparts, providing it with unique chemical reactivity and biological activity profiles.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPRMLGZWRSMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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